3-氟-4-((2,2,2-三氟乙氧基)甲基)苯硼酸

描述

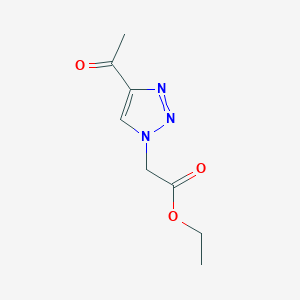

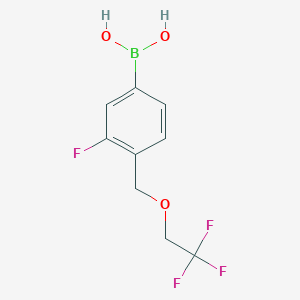

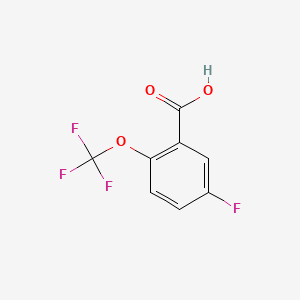

“3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It has a molecular formula of C8H8BF3O3 and an average mass of 219.954 Da .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” consists of a phenyl ring substituted with a boronic acid group and a trifluoroethoxy group . The trifluoroethoxy group is attached to the phenyl ring via a methylene (CH2) linker .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 306.9±52.0 °C at 760 mmHg, and a flash point of 139.4±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2 .

科学研究应用

相关化合物的合成:Qiu 等人(2009 年) 的研究描述了一种 2-氟-4-溴联苯的实用合成方法,该化合物是非甾体抗炎药等相关化合物制造中的关键中间体。

葡萄糖传感:Bao 等人(2021 年) 合成了一种新型单体,即带有含氟苯硼酸(EDOT-FPBA)的 3,4-乙撑二氧噻吩,用于在生理条件下进行无酶葡萄糖传感。

有机合成:在 Zhang 等人(2017 年) 的一项研究中,展示了在有机合成中使用苯硼酸合成各种官能化的三氟甲基化 Z-烯烃。

光谱研究:Piergies 等人(2013 年) 对苯硼酸的氟类似物进行了光谱研究,深入了解了它们的吸附机制和光谱性质。

光学调制:Mu 等人(2012 年) 的一项研究揭示了接枝苯硼酸、聚乙二醇包裹的单壁碳纳米管的光学调制的结构-功能关系。

C-H 硅烷化:Ihara 和 Suginome(2009 年) 使用邻位导向剂实现了芳基硼酸的邻位 C-H 硅烷化,突出了选择性化学转化的潜力。

抗菌活性:Adamczyk-Woźniak 等人(2021 年) 的研究考察了(三氟甲氧基)苯硼酸的理化、结构、抗菌和光谱性质,评估了它们的抗菌效力。

氟代化合物的性质:Gozdalik 等人(2017 年) 的一项研究深入研究了氟代硼酸及其衍生物的性质,探索了它们在各个领域的应用。

路易斯酸受体:Jańczyk 等人(2012 年) 研究了使用新合成的有机硼化合物作为聚合物膜中氟离子的路易斯酸受体。

酰胺化催化:Wang 等人(2018 年) 报道了使用 2,4-双(三氟甲基)苯硼酸作为羧酸和胺之间脱水酰胺化的高效催化剂。

安全和危害

While specific safety and hazard information for “3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. Boronic acids can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

作用机制

Target of Action

Boronic acids, including phenylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of many biologically active compounds .

Mode of Action

The mode of action of this compound likely involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organohalide . The trifluoromethoxy group in the compound may influence the reactivity or selectivity of the reaction .

Biochemical Pathways

Given its potential use in the synthesis of biologically active compounds , it could indirectly affect various biochemical pathways depending on the specific compounds it helps synthesize.

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa and the presence of the trifluoromethoxy group .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions , its primary “action” would be the formation of new carbon-carbon bonds. This could lead to the synthesis of various biologically active compounds, potentially resulting in a wide range of cellular effects depending on the specific compounds synthesized .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction may also be affected by the solvent used, the temperature, and the presence of other functional groups in the reactants .

属性

IUPAC Name |

[3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-3-7(10(15)16)2-1-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRDWNVJXJGGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)COCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)